4-propylphenyl 3-methoxybenzoate
Description
4-Propylphenyl 3-methoxybenzoate is an aromatic ester featuring a 3-methoxybenzoate group linked to a 4-propylphenyl moiety. This compound is structurally characterized by its electron-donating methoxy (-OCH₃) group at the meta position of the benzoate ring and a propyl chain at the para position of the phenyl group.
The compound’s thermal and chemical stability is likely influenced by its substituents.
Properties
IUPAC Name |
(4-propylphenyl) 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-5-13-8-10-15(11-9-13)20-17(18)14-6-4-7-16(12-14)19-2/h4,6-12H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLJELZHXVTLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propylphenyl 3-methoxybenzoate typically involves the esterification reaction between 4-propylphenol and 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-propylphenyl 3-methoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-propylphenol and 3-methoxybenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine), and sulfonating agents (sulfuric acid).
Major Products Formed
Hydrolysis: 4-propylphenol and 3-methoxybenzoic acid.
Reduction: 4-propylphenyl 3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-propylphenyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-propylphenyl 3-methoxybenzoate depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoate Esters
Substituent Position and Electronic Effects
Key analogs include methyl 3-methoxybenzoate (M3MOB) and methyl 4-methoxybenzoate (M4MOB). Evidence indicates that substituent position significantly impacts physicochemical properties:
- M3MOB : The meta-methoxy group reduces steric hindrance compared to ortho-substituted analogs (e.g., methyl 2-methoxybenzoate), leading to higher thermal stability. IR spectroscopy of lanthanide 3-methoxybenzoates shows carboxylate coordination via bidentate bonding (νₐₛ(COO⁻) at ~1568 cm⁻¹, νₛ(COO⁻) at ~1400 cm⁻¹), suggesting similar coordination behavior in 4-propylphenyl 3-methoxybenzoate .
- M4MOB : The para-methoxy group in thorium(IV) 4-methoxybenzoate salts results in distinct thermal decomposition pathways, forming ThO₂ and carbonaceous residues at ~400–600°C . Comparatively, 3-methoxybenzoate derivatives decompose at slightly lower temperatures (~350–500°C), indicating substituent position affects thermal resilience .
Table 1: Substituent Effects on Thermal Decomposition
| Compound | Decomposition Temperature (°C) | Key Products | Reference |
|---|---|---|---|
| Th(4-CH₃OC₆H₄COO)₄ | 400–600 | ThO₂, oxocarbonate, carbon | |
| La(3-MeO-Bz)₃ | 350–500 | La₂O₃, CO₂ | |
| Methyl 3-methoxybenzoate | N/A | — |
Alkyl Chain Variations
Compared to methyl esters (e.g., M3MOB), this compound’s bulkier alkyl chain may enhance solubility in non-polar polymers like isotactic polypropylene. Studies on 4-propylphenyl-containing nucleating agents demonstrate improved polymer clarity and mechanical properties due to optimized nucleation efficiency . In contrast, shorter alkyl chains (e.g., methyl or ethyl) in benzoate esters may limit compatibility with hydrophobic matrices.
Comparison with Other Alkylphenyl Benzoates
Table 2: Performance in Polymer Matrices
Thermal Stability in Metal Complexes
Lanthanide 3-methoxybenzoates (La–Sm) exhibit dehydration below 150°C, followed by decomposition to oxides (e.g., La₂O₃) . Thorium(IV) 4-methoxybenzoate decomposes at higher temperatures, forming ThO₂ . The propylphenyl group in this compound may further stabilize metal complexes via hydrophobic interactions, though direct data is lacking.
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